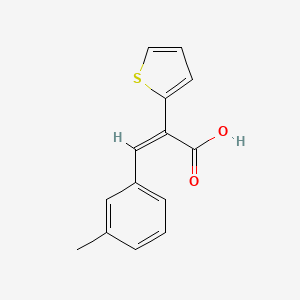
Pyrrolidine, 2-ethynyl-1-methyl-, hydrochloride (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 2-ethynyl-1-methyl-, hydrochloride (1:1), also known as AEM, is a synthetic chemical compound with the molecular formula C8H11N HCl. It is a white crystalline solid and is soluble in water. AEM is a chiral compound, meaning it exists in two enantiomeric forms, namely ®-AEM and (S)-AEM. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine compounds are synthesized using various strategies, including ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The influence of steric factors on biological activity is investigated, along with the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
Pyrrolidine, 2-ethynyl-1-methyl-, hydrochloride (1:1) is a white crystalline solid and is soluble in water. More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
"Pyrrolidine, 2-ethynyl-1-methyl-, hydrochloride (1:1)" and its derivatives have been a subject of interest due to their versatile chemical properties and potential applications. Research has explored the synthesis and properties of related compounds, such as the preparation of new Tetrathiafulvalene-π-Spacer-Acceptor derivatives through reactions involving similar chemical structures. These compounds exhibit interesting optical and electrochemical properties, hinting at their applicability in materials science and organic electronics (Andreu et al., 2000). Furthermore, efficient hydrohalogenation methods for ethynylpyridines, closely related to "Pyrrolidine, 2-ethynyl-1-methyl-, hydrochloride (1:1)," have been developed, showcasing the potential for creating structurally diverse compounds through simple reactions (Muragishi et al., 2017).
Applications in Organic Synthesis
Pyrrolidines are crucial in organic synthesis, serving as building blocks for various heterocyclic compounds with potential biological activity. Studies have demonstrated the synthesis of pyrrolidines through [3+2] cycloaddition reactions, highlighting their significance in producing biologically active molecules and their potential industrial applications, such as in dyes or agrochemical substances (Żmigrodzka et al., 2022). The development of methodologies for synthesizing pyrrolidine derivatives, such as 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine, further underlines the compound's utility in generating structurally diverse and functionalized molecules (Nechayev et al., 2013).
Material Science and Electronics
The exploration of "Pyrrolidine, 2-ethynyl-1-methyl-, hydrochloride (1:1)" and its derivatives extends to materials science, particularly in the context of conducting polymers and organic electronics. For instance, the synthesis and analysis of compounds related to pyrrolidine structures have implications for creating novel materials with specific optical, electrochemical, and conductive properties, which are critical for developing advanced electronic devices (Blinova et al., 2007).
Mécanisme D'action
Mode of Action
. The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets. For instance, if the targets are enzymes, the compound might inhibit or enhance their activity, leading to alterations in the metabolic processes they regulate.
Biochemical Pathways
. The compound’s effects on these pathways and their downstream effects would be determined by its specific targets and mode of action.
Pharmacokinetics
These properties would influence the compound’s bioavailability, ie
Result of Action
The molecular and cellular effects of Pyrrolidine, 2-ethynyl-1-methyl-, hydrochloride (1:1)'s action would depend on its specific targets and mode of action . These effects could range from changes in gene expression and cellular metabolism to alterations in cell signaling and communication.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Pyrrolidine, 2-ethynyl-1-methyl-, hydrochloride (1:1) . For instance, the compound is unstable under acidic conditions and can undergo a hydrolysis reaction.
Orientations Futures
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This suggests that the study and application of pyrrolidine compounds, including Pyrrolidine, 2-ethynyl-1-methyl-, hydrochloride (1:1), will continue to be a significant area of focus in drug discovery and medicinal chemistry.
Propriétés
IUPAC Name |
2-ethynyl-1-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-3-7-5-4-6-8(7)2;/h1,7H,4-6H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIQZMJXMSQCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C#C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2309462-10-8 |
Source


|
| Record name | 2-ethynyl-1-methylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

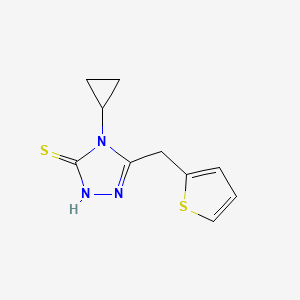

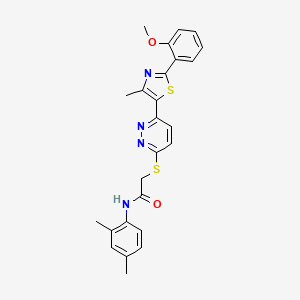
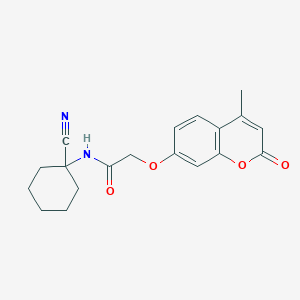
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2977788.png)
![N-(2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2977789.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2977792.png)
![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2977794.png)
![4-(4-bromobenzenesulfonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2977797.png)
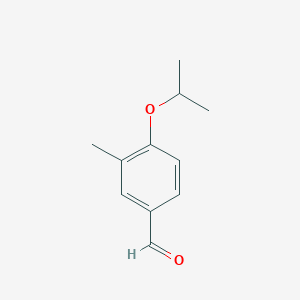

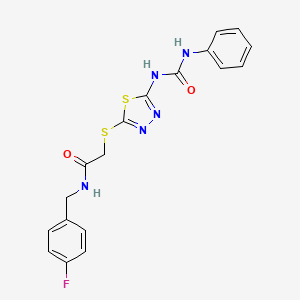
![2-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2977801.png)
